molecular formula C9H13ClFN B1383415 [(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 1645442-27-8

[(5-Fluoro-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1383415
CAS No.: 1645442-27-8
M. Wt: 189.66 g/mol
InChI Key: WIOYSNLHIFSNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-methylphenyl)methylamine hydrochloride is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (5-Fluoro-2-methylphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(5-Fluoro-2-methylphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Fluoro-2-methylphenyl)methyl]amine
  • (5-Fluoro-2-methylphenyl)methylamine
  • (5-Fluoro-2-methylphenyl)methylamine

Uniqueness

(5-Fluoro-2-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of a methylamine group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

(5-Fluoro-2-methylphenyl)methylamine hydrochloride is a synthetic compound characterized by its fluorinated aromatic structure and amine functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antibacterial, anticancer, and antiviral properties.

The biological activity of (5-Fluoro-2-methylphenyl)methylamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can alter the activity of these biological targets, leading to various pharmacological effects. For instance, it has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and a common target for anticancer drugs .

Anticancer Activity

Research indicates that derivatives of (5-Fluoro-2-methylphenyl)methylamine hydrochloride have shown significant anticancer activity. For example, analogs derived from this compound have demonstrated effectiveness against various cancer cell lines, including leukemia and breast cancer. These compounds often exhibit mechanisms similar to established chemotherapeutics like methotrexate but with enhanced potency and reduced toxicity profiles .

Antibacterial Properties

The compound has also been explored for its antibacterial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial pathogens, making them potential candidates for the development of new antibiotics. The mechanism often involves disrupting bacterial metabolic processes or inhibiting essential enzymes.

Antiviral Activity

In addition to its antibacterial and anticancer properties, (5-Fluoro-2-methylphenyl)methylamine hydrochloride has been reported to possess antiviral activity against several RNA and DNA viruses, including influenza and Coxsackie B4 virus. This suggests a broader spectrum of biological activity that could be leveraged in antiviral drug development.

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of a series of (5-Fluoro-2-methylphenyl)methylamine derivatives against L1210 leukemia cells. The results indicated that some compounds exhibited up to ten times more growth inhibition compared to methotrexate, highlighting their potential as effective chemotherapeutic agents .
  • Antibacterial Activity : Another investigation focused on the synthesis of diazine derivatives from (5-Fluoro-2-methylphenyl)methylamine hydrochloride, which revealed significant antibacterial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Antiviral Properties : In vitro studies demonstrated that indole derivatives synthesized from the compound showed notable antiviral effects against influenza virus strains, indicating potential for therapeutic applications in viral infections.

Summary of Biological Activities

Activity Type Target/Pathway Effectiveness References
AnticancerDihydrofolate reductaseSignificant growth inhibition in cancer
AntibacterialBacterial metabolic enzymesEffective against S. aureus, E. coli
AntiviralRNA/DNA virusesEffective against influenza and Coxsackie B4 virus

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-3-4-9(10)5-8(7)6-11-2;/h3-5,11H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYSNLHIFSNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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